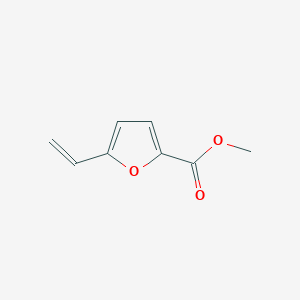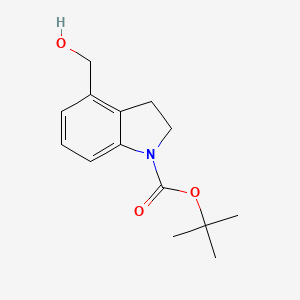
4-(3-bromofuran-2-yl)pyridine
Descripción general
Descripción
4-(3-Bromofuran-2-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a brominated furan moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromofuran-2-yl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs 3-bromofuran-2-boronic acid and 4-bromopyridine as starting materials. The reaction is catalyzed by palladium(0) complexes, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura cross-coupling reaction remains a scalable and efficient approach for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Bromofuran-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, with catalysts such as copper(I) iodide (CuI) and bases like potassium carbonate (K₂CO₃).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Furanone derivatives.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(3-Bromofuran-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a lead compound in drug discovery programs aiming to develop new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-(3-bromofuran-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated furan moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
Comparación Con Compuestos Similares
- 4-(2-Bromofuran-3-yl)pyridine
- 4-(5-Bromofuran-2-yl)pyridine
- 4-(3-Chlorofuran-2-yl)pyridine
Comparison: 4-(3-Bromofuran-2-yl)pyridine is unique due to the specific positioning of the bromine atom on the furan ring, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C9H6BrNO |
|---|---|
Peso molecular |
224.05 g/mol |
Nombre IUPAC |
4-(3-bromofuran-2-yl)pyridine |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-6-12-9(8)7-1-4-11-5-2-7/h1-6H |
Clave InChI |
AVHFXTWTHMHSNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=C(C=CO2)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethanamine, 2-(diethylphosphino)-N-[2-(diethylphosphino)ethyl]-](/img/structure/B8653448.png)
![N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8653454.png)



![Pentanamide, N-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B8653482.png)
